1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a triazole moiety and a tetramethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with a triazole group through a cycloaddition reaction. The tetramethylbenzenesulfonyl group can be introduced via sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, 1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for binding studies with proteins, nucleic acids, or other biomolecules.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In industrial applications, this compound might be used in the production of specialty chemicals, materials, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine include other piperidine derivatives, triazole-containing compounds, and sulfonyl-substituted molecules. Examples include:
- 1-(4-methylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- 1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)azepane
- 1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)morpholine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)sulfonyl-4-(triazol-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-12-11-13(2)15(4)17(14(12)3)24(22,23)20-8-5-16(6-9-20)21-10-7-18-19-21/h7,10-11,16H,5-6,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZOZGSEZRJQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)N3C=CN=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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